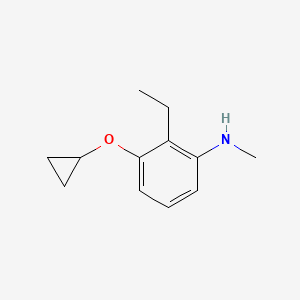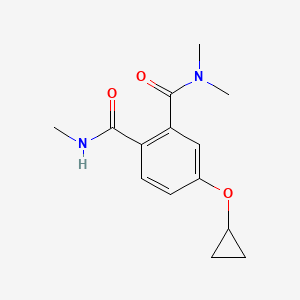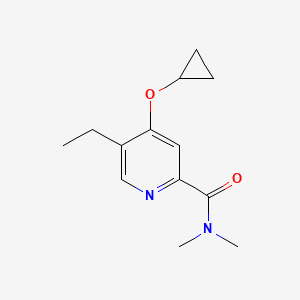
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is used primarily in research and development within the chemical industry.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining the desired quality of the compound.
Chemical Reactions Analysis
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, including drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide can be compared with similar compounds such as:
- 5-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide
- 4-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide
These compounds share similar structures but differ in the position of the cyclopropoxy and ethyl groups, which can influence their chemical properties and reactivity.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9-8-14-11(13(16)15(2)3)7-12(9)17-10-5-6-10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
IZJJERAAMUBWFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


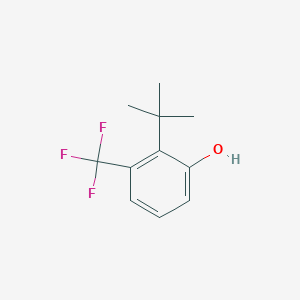
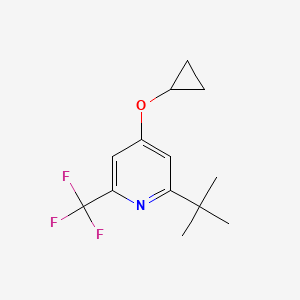
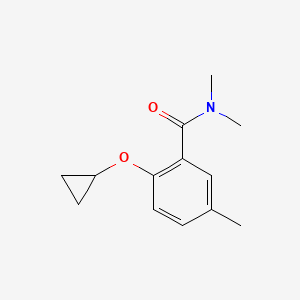
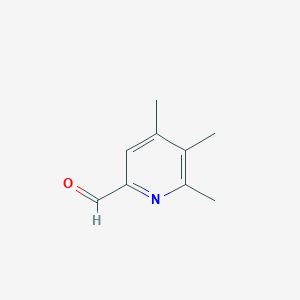
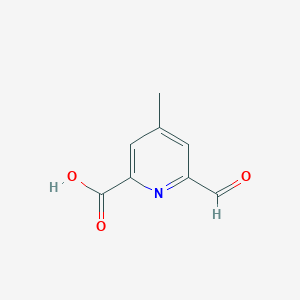

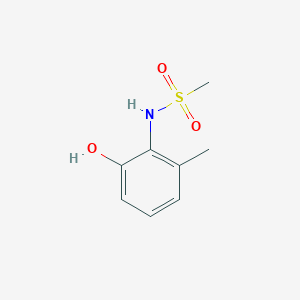
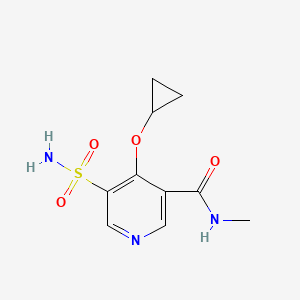
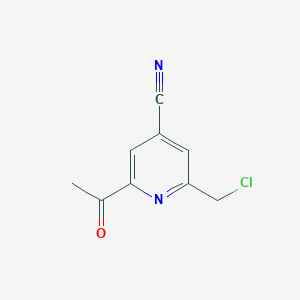
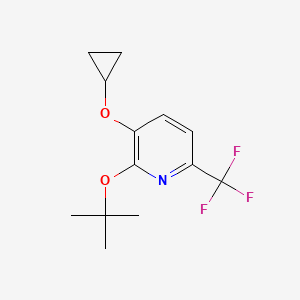
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

